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acid-d4

Cat. No.: B15553876 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide has been compiled based on publicly available information.

The primary source containing the specific experimental ¹H NMR and mass spectrometry data

for 3-Methyl-2-quinoxalinecarboxylic acid-d4, a 2018 publication by Chen et al., was not

accessible for direct review. Therefore, the spectral data presented herein is representative and

based on established principles of NMR and mass spectrometry for analogous chemical

structures. The experimental protocols are derived from established methods for similar

compounds.

Introduction
3-Methyl-2-quinoxalinecarboxylic acid-d4 (MQCA-d4) is the deuterated analog of 3-Methyl-

2-quinoxalinecarboxylic acid (MQCA), a significant metabolite of the veterinary drug carbadox.

The use of isotopically labeled internal standards is crucial for accurate quantification in

metabolic studies and residue analysis in food products. This guide provides an in-depth

overview of the expected Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS)

data for MQCA-d4, along with detailed experimental protocols for its characterization.
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A study by Chen et al. in 2018 described an efficient synthesis of 3-Methyl-2-
quinoxalinecarboxylic acid-d4 with a high isotopic enrichment of 99.6%. The synthetic route

utilized aniline-d5 as the labeled starting material. The chemical structure was confirmed by ¹H

NMR and the isotopic abundance was determined by mass spectrometry analysis.

NMR Spectroscopic Data (Predicted)
Due to the deuteration of the benzene ring, the ¹H NMR spectrum of 3-Methyl-2-
quinoxalinecarboxylic acid-d4 is expected to be simplified compared to its non-deuterated

counterpart, primarily showing signals for the methyl and carboxylic acid protons.

Table 1: Predicted ¹H NMR Data for 3-Methyl-2-quinoxalinecarboxylic acid-d4

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.8 s 3H -CH₃

~13.0 br s 1H -COOH

Note: The chemical shifts are approximate and can vary depending on the solvent and

concentration. The broadness of the carboxylic acid proton signal is due to hydrogen bonding

and exchange.

Mass Spectrometry Data (Predicted)
Mass spectrometry of 3-Methyl-2-quinoxalinecarboxylic acid-d4 would confirm its molecular

weight and isotopic purity. The fragmentation pattern is expected to be characteristic of

quinoxaline carboxylic acids.

Table 2: Predicted Mass Spectrometry Data for 3-Methyl-2-quinoxalinecarboxylic acid-d4
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m/z Interpretation

192 [M]⁺, Molecular ion

175 [M-OH]⁺

147 [M-COOH]⁺

Note: The fragmentation pattern is predicted and may vary based on the ionization technique

and instrument parameters.

Experimental Protocols
NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like 3-
Methyl-2-quinoxalinecarboxylic acid-d4 is as follows:

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Number of Scans: 16 to 64 scans, depending on the sample concentration.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 3-4 seconds.

Spectral Width (sw): 0-16 ppm.

Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase

and baseline correction. Reference the spectrum to the residual solvent peak or an internal

standard (e.g., TMS at 0 ppm).
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Mass Spectrometry (LC-MS/MS)
The following is a typical protocol for the analysis of quinoxaline carboxylic acids using High-

Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g.,

methanol, acetonitrile). Further dilute to a working concentration (e.g., 1 µg/mL) with the

initial mobile phase.

Chromatographic Conditions:

HPLC System: A standard HPLC or UHPLC system.

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

Mobile Phase: A gradient elution using:

A: 0.1% formic acid in water

B: 0.1% formic acid in acetonitrile

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and

desolvation gas flow and temperature.

Data Acquisition: Operate in full scan mode to identify the parent ion and in product ion

scan mode to determine the fragmentation pattern. For quantification, use Multiple

Reaction Monitoring (MRM).
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Visualizations
The following diagrams illustrate the synthetic pathway and a general analytical workflow for 3-
Methyl-2-quinoxalinecarboxylic acid-d4.

Aniline-d5 Intermediate DiamineReaction

3-Methyl-2-quinoxalinecarboxylic
acid-d4

Condensation

Pyruvic Acid

Click to download full resolution via product page

Caption: Synthetic pathway of 3-Methyl-2-quinoxalinecarboxylic acid-d4.
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Available at: [https://www.benchchem.com/product/b15553876#nmr-and-mass-spectrometry-
data-of-3-methyl-2-quinoxalinecarboxylic-acid-d4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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